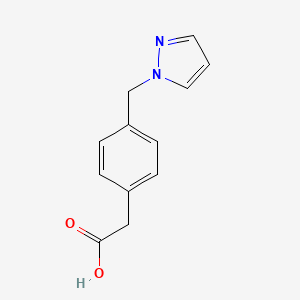
16alpha-Fluoro-17beta-estradiol
概要
説明
フルオロエストラジオール F-18 は、エストロゲン受容体陽性乳がん病変を陽電子放出断層撮影 (PET) 画像を使用して検出する上で重要な役割を果たす、エストロゲンのアナログです。 この化合物の化学構造は [18F]16α-フルオロ-3,17β-ジオール-エストラトリエン-1,3,5(10) です。
2. 製法
合成経路と反応条件: フルオロエストラジオール F-18 の合成は、エストラジオール骨格にフッ素-18 同位体を導入することを伴います。最も一般的な方法は、[18F]フッ化物イオンが前駆体分子と反応する求核置換反応です。反応条件には、通常、適切な溶媒、塩基 (例: 炭酸カリウム)、および相間移動触媒が含まれます。 最終生成物は、高速液体クロマトグラフィー (HPLC) で精製されます .
工業的生産方法: フルオロエストラジオール F-18 は、同位体生成のためのサイクロトロンを備えた専門施設で製造されています。 これらの施設は、放射性医薬品の安全性と有効性を確保するために、厳格な品質管理を実施しています .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of fluoroestradiol F-18 involves introducing a fluorine-18 isotope into the estradiol backbone. The most common method is nucleophilic substitution, where [18F]fluoride ions react with a precursor molecule. The reaction conditions typically include a suitable solvent, a base (e.g., potassium carbonate), and a phase-transfer catalyst. The final product is purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods: Fluoroestradiol F-18 is produced in specialized facilities equipped with cyclotrons for isotope production. These facilities follow strict quality control measures to ensure the safety and efficacy of the radiopharmaceutical .
化学反応の分析
反応の種類: フルオロエストラジオール F-18 は主に求核置換反応を受け、フッ素-18 原子が脱離基 (通常はヒドロキシル基) を置換します。これらの反応は、放射性フッ素同位体をエストラジオール構造に組み込むために不可欠です。
一般的な試薬と条件:前駆体: エストラジオール誘導体
試薬: [18F]フッ化物イオン、炭酸カリウム
溶媒: 有機溶媒 (例: アセトニトリル)
触媒: 相間移動触媒 (例: テトラブチルアンモニウム炭酸水素)
主な生成物: 主な生成物は、[18F]16α-フルオロエストラジオールで、エストロゲン骨格を保持しながらフッ素-18 ラベルを組み込んでいます。
4. 科学研究への応用
フルオロエストラジオール F-18 は、いくつかの重要な用途があります。
乳がん画像: エストロゲン受容体陽性病変の可視化を助け、診断と治療計画に役立ちます。
研究: 科学者はそれを用いて、さまざまな組織におけるエストロゲン受容体の分布と発現を研究しています。
薬物開発: 研究者は、それを新しいエストロゲンベースの治療法を評価するためのツールとしての可能性を探求しています。
科学的研究の応用
Fluoroestradiol F-18 has several critical applications:
Breast Cancer Imaging: It helps visualize estrogen receptor-positive lesions, aiding in diagnosis and treatment planning.
Research: Scientists use it to study estrogen receptor distribution and expression in various tissues.
Drug Development: Researchers explore its potential as a tool for evaluating new estrogen-based therapies.
作用機序
フルオロエストラジオール F-18 は、乳房組織のエストロゲン受容体 (ER) に結合します。PET イメージングは、ER の分布を捕捉し、腫瘍の位置、サイズ、治療への反応に関する貴重な情報を提供します。
類似化合物との比較
フルオロエストラジオール F-18 は、ER への特異的な結合によって際立っています。 同様の化合物には、一般的な腫瘍イメージング用の [18F]フルオロデオキシグルコース (FDG) と、アルツハイマー病のときにアミロイドプラークを検出するための [18F]フルテメタモールなどがあります .
- Cerianna - フルオロエストラジオール F-18 注射液
- Katzenellenbogen JA. “The quest for improving the management of breast cancer by functional imaging: The discovery and development of 16α-[18F]fluoroestradiol (FES), a PET radiotracer for the estrogen receptor, a historical review.” Nucl. Med. Biol. 2020;92:24–37.
- ZIONEXA: フルオロエストラジオール F-18
- Liao GJ et al. “18F-Fluoroestradiol PET: Current Status and Potential Future Clinical Applications.” J. Nucl. Med. 2016;57(8):1269–75
特性
IUPAC Name |
(8R,9S,13S,14S,16R,17R)-16-fluoro-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FO2/c1-18-7-6-13-12-5-3-11(20)8-10(12)2-4-14(13)15(18)9-16(19)17(18)21/h3,5,8,13-17,20-21H,2,4,6-7,9H2,1H3/t13-,14-,15+,16-,17+,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDLLNMRYZGUVMA-ZXXIGWHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC(C2O)F)CCC4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2O)F)CCC4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401027871 | |
| Record name | 16alpha-Fluoroestradiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401027871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92817-10-2 | |
| Record name | Fluoroestradiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092817102 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16alpha-Fluoroestradiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401027871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FLUOROESTRADIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LVI5P34A3C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


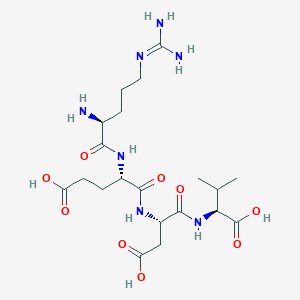
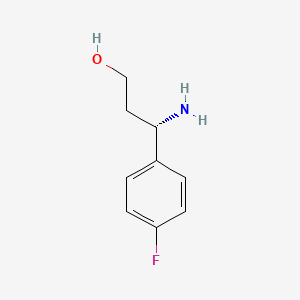

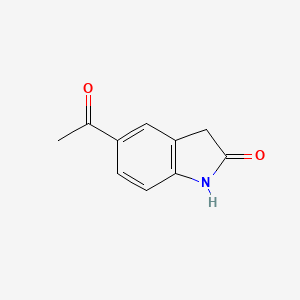
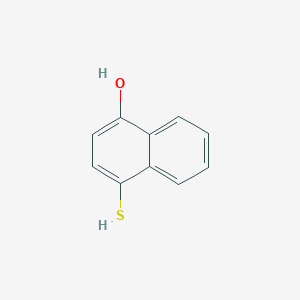
![N-[1-[[1-[[1-[[2-[[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[4-methyl-2-[(5-oxopyrrolidine-2-carbonyl)amino]pentanoyl]amino]butanediamide](/img/structure/B1336617.png)
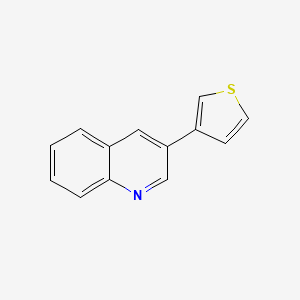

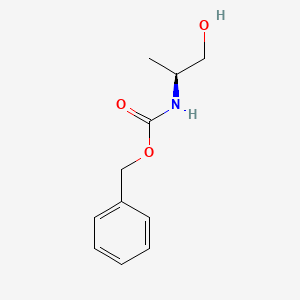
![[(tert-Butoxycarbonyl)(2-propynyl)amino]acetic acid](/img/structure/B1336638.png)
